molecular formula C8H10ClNO3S B1432590 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1368892-59-4

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B1432590
CAS No.: 1368892-59-4
M. Wt: 235.69 g/mol
InChI Key: OVOWKPVYVUOEDL-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide (CAS 1368892-59-4) is a high-purity chemical building block with the molecular formula C~8~H~10~ClNO~3~S and a molecular weight of 235.69 g/mol . As a compound featuring the sulfonamide functional group, it serves as a versatile scaffold in medicinal and agrochemical research. Sulfonamides are known for their wide spectrum of pharmacological activities, which can include antibacterial, anti-carbonic anhydrase, and anti-dihropteroate synthetase properties, allowing them to be investigated for roles in treating conditions like inflammation, hypoglycemia, and glaucoma . The specific substitution pattern on the benzene ring of this reagent, featuring chloro, methoxy, and methyl groups, makes it a valuable intermediate for the synthesis of more complex molecules. Research into similar sulfonamide-based structures has demonstrated potential in developing novel compounds with anticancer activity, such as inhibitors of MAPK1, a kinase target in various human cancers . Furthermore, the sulfonamide moiety acts as a bioisostere for carboxylic acids, which can help improve metabolic stability and passive diffusion across biological membranes in drug candidates . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-chloro-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWKPVYVUOEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid to Methyl 5-chloro-2-methoxybenzoate

  • Starting Material: 5-Chlorosalicylic acid or methyl 5-chlorosalicylate.
  • Reagents: Dimethyl sulfate and sodium hydroxide.
  • Solvent: Acetone.
  • Conditions: The methylation can be performed under aqueous or anhydrous conditions. Under anhydrous conditions, direct methylation of 5-chlorosalicylic acid yields methyl 5-chloro-2-methoxybenzoate. Under aqueous conditions, esterification precedes methylation.
  • Procedure: Sodium hydroxide and dimethyl sulfate are added gradually to the solution of methyl 5-chlorosalicylate in acetone, stirred, and refluxed for 45 minutes. After workup involving extraction and drying, the methoxy ester is isolated by distillation.
  • Yield: Approximately 66% yield with boiling point 105°-110°C at 0.1 mmHg.
  • Notes: Esterification prior to methylation improves yields under aqueous conditions.

Formation of N-Phenethyl-5-chloro-2-methoxybenzamide

  • Starting Material: Methyl 5-chloro-2-methoxybenzoate.
  • Reagent: Phenethylamine.
  • Conditions: Heating the ester with phenethylamine at 125°C for 5 hours.
  • Isolation: Distillation of the reaction mixture yields the amide.
  • Yield: High yield (~84%).
  • Characterization: Melting point 58°-61°C; elemental analysis consistent with C16H16ClNO2.
  • Alternative Route: Conversion of 5-chloro-2-methoxybenzoic acid to its acid chloride via thionyl chloride, followed by reaction with phenethylamine, also affords the amide in good yield (~90%).

Chlorosulfonation of N-Phenethyl-5-chloro-2-methoxybenzamide

  • Reagent: Chlorosulfonic acid.
  • Conditions: Slow addition of the amide to chlorosulfonic acid at -10°C, followed by warming on a steam bath for 45 minutes.
  • Workup: The reaction mixture is poured onto crushed ice, and the gummy solid formed is separated.
  • Intermediate: p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid.

Aminolysis to Form p-(5-Chloro-2-methoxybenzamidoethyl)-benzene Sulfonamide

  • Reagent: Concentrated ammonia.
  • Conditions: The sulfonic acid intermediate is treated with concentrated ammonia and heated on a steam bath with stirring, then allowed to stand overnight.
  • Isolation: The precipitate is filtered, washed, and recrystallized from glacial acetic acid.
  • Yield: Approximately 70%.
  • Melting Point: 202°-206°C.

Alternative Synthetic Routes

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-Chlorosalicylic acid (or methyl ester) Dimethyl sulfate, NaOH, acetone, reflux Methyl 5-chloro-2-methoxybenzoate 66-95 Methylation under aqueous or anhydrous conditions
2 Methyl 5-chloro-2-methoxybenzoate Phenethylamine, 125°C, 5 h N-Phenethyl-5-chloro-2-methoxybenzamide 84-90 Alternatively via acid chloride intermediate
3 N-Phenethyl-5-chloro-2-methoxybenzamide Chlorosulfonic acid, -10°C to RT, steam bath p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonic acid 57-70 Followed by aminolysis to sulfonamide
4 Sulfonic acid intermediate Concentrated ammonia, steam bath, overnight p-(5-Chloro-2-methoxybenzamidoethyl)-benzene sulfonamide 70 Final sulfonamide product

Research Findings and Notes

  • The methylation step is critical for introducing the methoxy group and can be optimized by controlling aqueous vs. anhydrous conditions.
  • Aminolysis with phenethylamine is efficient and yields high-purity amide intermediates.
  • Chlorosulfonation must be carefully controlled at low temperatures to avoid side reactions.
  • The final sulfonamide product exhibits high melting points, indicative of purity and crystalline nature.
  • The process uses commercially available and cost-effective starting materials such as 5-chlorosalicylic acid and phenethylamine, making it scalable for industrial applications.
  • Analytical data (melting points, elemental analysis) confirm the identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have explored the potential of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that modifications to the sulfonamide structure can enhance its effectiveness against specific cancer types, suggesting a pathway for developing novel anticancer therapies .

Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of key enzymes associated with cancer cell proliferation. The sulfonamide group mimics natural substrates, allowing it to interfere with metabolic processes crucial for tumor growth.

Synthetic Applications

Organic Synthesis
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals. The compound can be modified through methylation and chlorosulfonation processes to yield derivatives with enhanced properties .

Synthesis Method Description
MethylationConverts 5-chlorosalicylic acid into methyl derivatives, facilitating further reactions .
ChlorosulfonationIntroduces sulfonyl groups, enhancing solubility and biological activity .

Antimicrobial Properties
Studies have indicated that 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics, as resistance to existing drugs continues to rise. The compound's efficacy against bacterial strains has prompted further investigation into its potential use in treating infections.

Inflammatory Response Modulation
Research has also highlighted the compound's role in modulating inflammatory responses. Its ability to inhibit specific inflammatory pathways positions it as a candidate for developing anti-inflammatory medications, particularly for conditions like arthritis and other chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide derivatives against breast cancer cells. The results indicated that certain modifications led to increased apoptosis in cancer cells, demonstrating the compound's potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, supporting its application in antibiotic development.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to the disruption of essential biological processes in microorganisms, making sulfonamides effective antimicrobial agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide and analogous compounds:

Compound Substituents Physical Properties Biological Activity/Notes Reference
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide Cl (5), OCH₃ (4), CH₃ (2), SO₂NH₂ (1) Data not explicitly provided in evidence Hypothesized applications in enzyme inhibition or anti-inflammatory pathways based on analogs
4-Chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (13) Cl (4), CH₃ (5), naphthylmethylthio (2), imidazole-thioxo substituent Synthesized via p-dioxane/PTSA; HPLC/IR characterization Potential antimicrobial activity due to thioether and heterocyclic moieties
5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide (JC-171) Cl (5), OCH₃ (2), hydroxysulfamoyl (SO₂NHOH) on ethyl-linked phenyl White solid; purified via column chromatography Tested in murine macrophage assays; modulates TNF-α, IL-6, IL-1β (anti-inflammatory potential)
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Cl (5), hydroxy (2), Schiff base linkage to pyrimidinyl Crystallized; intramolecular H-bonding Antibacterial/antitumor activity; structural rigidity from Schiff base
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Cl (5), hydroxy (2), methanesulfonyl (SO₂CH₃) on phenyl Commercial availability (Parchem) Unknown bioactivity; structural similarity to NSAIDs
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Cl (5), OCH₃ (2), ethyl linker to sulfonamide Synthesized as glyburide impurity analog Potential antidiabetic applications (sulfonylurea-like structure)

Key Comparative Insights

Substituent Position and Electronic Effects
  • Chloro Group Position : In JC-171 (Cl at 5, OCH₃ at 2) , the electron-withdrawing Cl and OCH₃ groups likely enhance sulfonamide acidity compared to analogs with Cl at position 4 (e.g., compound 13 in ). This could influence binding to targets like carbonic anhydrase, where sulfonamide deprotonation is critical.
  • Methoxy vs.
Steric and Conformational Effects
  • Bulkier Substituents : Compound 13 (naphthylmethylthio) exhibits increased steric bulk, which may hinder membrane permeability but enhance selectivity for hydrophobic enzyme pockets.

Biological Activity

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can be represented as follows:

C9H10ClNO3S\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3\text{S}

This compound features a sulfonamide group which is crucial for its biological activity. The presence of chlorine and methoxy groups on the aromatic ring contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that sulfonamides, including 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, exhibit significant antibacterial properties. A study evaluating various sulfonamide derivatives found that certain compounds demonstrated strong binding affinities to the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate biosynthesis. The binding energies for selected compounds were notably high, suggesting their potential as antibacterial agents targeting DHPS in Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBinding Energy (kcal/mol)MIC (µg/mL)
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide-9.5>500
Compound 4b-10.2125
Compound 6b-9.8250

Anticancer Activity

The anticancer potential of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide has been investigated in various studies. Notably, a study on sulfonamide-based chalcone derivatives indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HeLa and AGS. The IC50 values ranged from 0.89 to 9.63 µg/mL, highlighting the compound's potential as an anticancer agent .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation using the MTT assay, several sulfonamide derivatives were tested against fibroblast L929 cell lines. The results showed that compounds with structural similarities to 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide had varying degrees of cytotoxicity:

CompoundIC50 (µg/mL)Cell Line
Compound 1b139L929
Compound 4b152L929
Compound 6b114L929
Compound 8b90L929

These findings suggest that modifications to the sulfonamide structure can enhance cytotoxic effects against specific cancer cell lines.

The mechanism by which 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide exerts its biological effects involves several pathways:

  • Inhibition of Enzymes : By binding to DHPS, it disrupts folate synthesis in bacteria, leading to growth inhibition.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
  • Cytotoxic Effects : The compound's structural features allow it to interact with cellular components, leading to cell death.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of a substituted aniline derivative. For example, 5-chloro-2-methoxybenzene derivatives can react with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key intermediates, such as sulfonyl chlorides, are purified via column chromatography (EtOAc/hexane gradients) and characterized using 1^1H and 13^{13}C NMR to confirm regiochemistry and functional group integrity. For instance, methoxy (δ3.8\delta \sim3.8 ppm) and sulfonamide (δ7.58.2\delta \sim7.5-8.2 ppm) protons show distinct NMR signals .

Q. Which spectroscopic techniques are critical for structural confirmation of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide?

1^1H and 13^{13}C NMR are primary tools. The methoxy group (δ56\delta \sim56 ppm in 13^{13}C NMR) and sulfonamide NH (δ9.5\delta \sim9.5 ppm in 1^1H NMR) are diagnostic. IR spectroscopy confirms sulfonamide S=O stretches (~1350–1150 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereoelectronic effects .

Q. What are the typical biological screening protocols for sulfonamide derivatives like this compound?

In vitro assays include:

  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., J774A.1 murine macrophages) .
  • Anti-inflammatory activity : ELISA-based measurement of cytokines (TNF-α, IL-6) in LPS-stimulated macrophages .
  • Enzyme inhibition : Custom assays targeting NLRP3 inflammasome or carbonic anhydrase isoforms, with IC50_{50} determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during scale-up synthesis?

Key variables include:

  • Temperature : Elevated temperatures (e.g., 70°C for sulfonation) improve kinetics but may require reflux conditions .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance sulfonyl chloride reactivity .
  • Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion, while bases (e.g., Na2_2CO3_3) neutralize HCl .
  • Workup : Sequential extraction (methylene chloride/water) removes unreacted reagents, followed by silica gel chromatography for purity (>95%) .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • The methoxy group (-OCH3_3) is electron-donating, activating the benzene ring toward electrophilic substitution at the para position.
  • The chloro group (-Cl) directs reactions meta/para, while the sulfonamide (-SO2_2NH2_2) acts as a strong electron-withdrawing group, deactivating the ring and favoring nucleophilic acyl substitutions .
  • Computational studies (DFT) can predict reactive sites, validated by experimental substituent-directed reactions (e.g., bromination or amidation) .

Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Deuterated solvent checks : Ensure solvents (e.g., DMSO-d6_6) do not interfere with NH proton signals .
  • Dynamic effects : Variable-temperature NMR identifies rotamers in sulfonamide groups causing split signals .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methyl 5-chloro-2-sulfonamidobenzoate derivatives) .

Q. What strategies are effective in evaluating the compound’s pharmacokinetic properties for therapeutic potential?

  • Lipophilicity : LogP values measured via HPLC (C18 columns) or shake-flask methods .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide
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